Cyclacillin

Catalog No.
S524693
CAS No.
3485-14-1
M.F
C15H23N3O4S
M. Wt
341.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclacillin

CAS Number

3485-14-1

Product Name

Cyclacillin

IUPAC Name

(2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C15H23N3O4S/c1-14(2)9(12(20)21)18-10(19)8(11(18)23-14)17-13(22)15(16)6-4-3-5-7-15/h8-9,11H,3-7,16H2,1-2H3,(H,17,22)(H,20,21)/t8-,9+,11-/m1/s1

InChI Key

HGBLNBBNRORJKI-WCABBAIRSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Aminocyclohexylpenicillin, Ciclacillin, Cyclacillin, Wy 4508, Wy-4508, Wy4508

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C

Description

The exact mass of the compound Cyclacillin is 341.14093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88789. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins. It belongs to the ontological category of penicillin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Study of Antibiotic Resistance Mechanisms

Due to its well-characterized mechanism of action (inhibiting bacterial cell wall synthesis), cyclacillin serves as a valuable tool for researchers studying how bacteria develop resistance to antibiotics. Researchers can expose bacteria to cyclacillin and analyze the genetic mutations that emerge, providing insights into the evolution of resistance ().

Investigating Synergy with Other Antibiotics

Synergy occurs when combining two antibiotics results in a greater effect than either drug alone. Researchers can utilize cyclacillin in combination studies with other antibiotics to explore potential synergistic effects against specific bacterial strains (). This knowledge can inform the development of more effective antibiotic treatment regimens.

Research on Biofilm Formation

Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to antibiotics. Cyclacillin, due to its specific properties, may be used in research to study biofilm formation and disruption mechanisms. Researchers can investigate how cyclacillin interacts with biofilms and explore strategies to overcome their resistance ().

Understanding Pharmacokinetic Properties

Pharmacokinetics refers to the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. Cyclacillin's well-defined pharmacokinetic profile makes it a suitable candidate for research in this area. Scientists can use cyclacillin to develop models and improve understanding of drug behavior within the body ().

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.3

Exact Mass

341.14093

LogP

1.31
1.31 (LogP)
0.4

Appearance

Solid powder

Melting Point

182-183 °C
182.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

72ZJ154X86

Drug Indication

For the treatment of bacterial infections caused by susceptible organisms.

Pharmacology

Cyclacillin, a penicillin, is a cyclohexylamido analog of penicillanic acid. Cyclacillin is more resistant to beta-lactamase hydrolysis than ampicillin, is much better absorbed when given by mouth and, as a result, the levels reached in the blood and in the urine are considerably higher than those obtained with the same dose of ampicillin. Cyclacillin has been replaced by newer penicillin treatments.
Cyclacillin is a semi-synthetic beta-lactam aminocyclohexylpenicillin antibiotic. Cyclacillin is bactericidal and binds to specific penicillin-binding proteins, thereby inhibiting transpeptidation during peptidoglycan synthesis. This leads to an interruption of the bacterial cell wall, causing instability of bacterial cell wall and results in cell lysis. Cyclacillin is beta-lactamase susceptible.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Mechanism of Action

The bactericidal activity of cyclacillin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cyclacillin is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.

Other CAS

3485-14-1

Wikipedia

Cyclacillin

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Scheld WM, Sydnor A Jr, Farr B, Gratz JC, Gwaltney JM Jr. Comparison of cyclacillin and amoxicillin for therapy for acute maxillary sinusitis. Antimicrob Agents Chemother. 1986 Sep;30(3):350-3. PubMed PMID: 3535660; PubMed Central PMCID: PMC180557.
2: Hooton TM, Running K, Stamm WE. Single-dose therapy for cystitis in women. A comparison of trimethoprim-sulfamethoxazole, amoxicillin, and cyclacillin. JAMA. 1985 Jan 18;253(3):387-90. PubMed PMID: 3871233.
3: Sjövall J, Alván G, Westerlund D. Oral cyclacillin interacts with the absorption of oral ampicillin, amoxycillin, and bacampicillin. Eur J Clin Pharmacol. 1985;29(4):495-502. PubMed PMID: 3912193.
4: Marks MI. Is cyclacillin really better? J Pediatr. 1983 Aug;103(2):341. PubMed PMID: 6875740.
5: McCracken GM Jr. A comparison of the pharmacokinetics of bacampicillin, ampicillin, amoxicillin, and cyclacillin: oral administration in infants and children. Bull N Y Acad Med. 1983 Jun;59(5):468-76. PubMed PMID: 6576831; PubMed Central PMCID: PMC1911665.
6: McLinn SE, Serlin S. Cyclacillin versus amoxicillin as treatment for acute otitis media. Pediatrics. 1983 Feb;71(2):196-9. PubMed PMID: 6337365.
7: Bundgaard H, Larsen C. A new spectrophotometric method for the selective determination of ampicillin, amoxycillin and cyclacillin in the presence of polymers and other degradation products. J Pharm Biomed Anal. 1983;1(1):29-37. PubMed PMID: 16867831.
8: Ordoñez FH. Cyclacillin in the treatment of acute sinus infections and exacerbations of chronic infections. Clin Ther. 1983;5(3):279-83. PubMed PMID: 6850721.
9: McLinn SE, Kaplan J, West N. Multicenter comparison of cyclacillin and amoxicillin in the treatment of acute streptococcal pharyngitis. Clin Ther. 1983;5(3):299-304. PubMed PMID: 6342785.
10: McLinn SE, Goldberg F, Kramer R, Saltstein E, Bomze JP, Deitch MW. Double-blind multicenter comparison of cyclacillin and amoxicillin for the treatment of acute otitis media. J Pediatr. 1982 Oct;101(4):617-21. PubMed PMID: 6750067.

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